![molecular formula C7H7BrN2 B039096 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 115170-40-6](/img/structure/B39096.png)

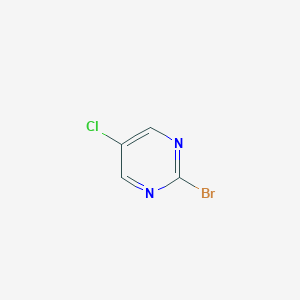

5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

Mildronato, también conocido como meldonium, es un compuesto farmacéutico desarrollado en la década de 1970 por Ivars Kalviņš en el Instituto Letón de Síntesis Orgánica de la URSS. Se utiliza principalmente como medicamento antiisquémico, lo que significa que ayuda a prevenir el daño a los tejidos causado por la falta de suministro de sangre. El mildronato está ampliamente distribuido en los países de Europa del Este y es conocido por su capacidad para inhibir la biosíntesis de carnitina, que desempeña un papel crucial en el metabolismo de los ácidos grasos .

Aplicaciones Científicas De Investigación

El mildronato tiene una amplia gama de aplicaciones de investigación científica, incluyendo su uso en química, biología, medicina e industria. En medicina, se utiliza para tratar enfermedades como la angina de pecho, el infarto de miocardio y la insuficiencia cardíaca crónica. También ha demostrado propiedades neuroprotectoras en modelos de enfermedades neurodegenerativas como la enfermedad de Parkinson . En química, el mildronato se estudia por su papel en la modulación metabólica y sus efectos en los procesos mitocondriales .

Direcciones Futuras

The future directions in the research of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine could involve further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done to explore its potential applications in various fields, such as medicine and agriculture .

Mecanismo De Acción

El mecanismo de acción del mildronato implica la inhibición de la biosíntesis de carnitina mediante la diana de la enzima gamma-butirobetaína dioxigenasa. Esta inhibición reduce el transporte de ácidos grasos y evita la acumulación de productos intermedios citotóxicos de la beta-oxidación de los ácidos grasos en los tejidos isquémicos. Como resultado, el metabolismo energético pasa de la oxidación de los ácidos grasos a la oxidación de la glucosa, que es más favorable en condiciones de suministro limitado de oxígeno .

Análisis Bioquímico

Biochemical Properties

It has been reported that derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . This suggests that 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine may interact with these enzymes and potentially other biomolecules.

Cellular Effects

In vitro studies have shown that a derivative of this compound, compound 4h, inhibited breast cancer 4T1 cell proliferation and induced apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Molecular Mechanism

It is suggested that its derivatives can inhibit FGFR signaling pathway, which plays an essential role in various types of tumors . This inhibition could be due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de mildronato implica la reacción de 3-(2,2,2-trimetilhidrazinio) propionato dihidrato con varios reactivos. Un método común incluye la disolución del ingrediente principal en agua para inyección, seguido de la adición de fosfato de hidrógeno disódico y fosfato dihidrógeno de potasio. La solución se filtra y se esteriliza a continuación .

Métodos de producción industrial: La producción industrial de mildronato suele implicar la síntesis a gran escala utilizando métodos similares a los descritos anteriormente. El proceso incluye la disolución del ingrediente activo en agua, la adición de agentes tamponadores, la filtración y la esterilización de la solución. El producto final se envasa a continuación en diversas formas, como cápsulas e inyecciones .

Análisis De Reacciones Químicas

Tipos de reacciones: El mildronato sufre varios tipos de reacciones químicas, como la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para sus propiedades de modulación metabólica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que implican mildronato incluyen fosfato de hidrógeno disódico, fosfato dihidrógeno de potasio y carbón activado. Las reacciones suelen tener lugar en condiciones controladas, como rangos de pH específicos y temperaturas .

Principales productos formados: Los principales productos formados a partir de las reacciones que implican mildronato incluyen varios metabolitos que desempeñan un papel en la inhibición de la biosíntesis de carnitina y la modulación del metabolismo de los ácidos grasos .

Comparación Con Compuestos Similares

Compuestos similares: Los compuestos similares al mildronato incluyen la L-carnitina y la cinepazida. Ambos compuestos tienen propiedades neuroprotectoras y cardioprotectoras.

Singularidad del mildronato: El mildronato es único en su capacidad para inhibir la biosíntesis de carnitina, lo que lo distingue de otros compuestos como la L-carnitina que promueven el metabolismo de los ácidos grasos. Este mecanismo único permite que el mildronato module eficazmente el metabolismo energético y proporcione efectos protectores en diversas condiciones patológicas .

Propiedades

IUPAC Name |

5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGNFPCHQUHZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620888 | |

| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115170-40-6 | |

| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2,3-dihydro-7-azaindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-4,5,6-trimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B39013.png)

![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)

![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)